molecular formula C9H14NO3P B8500764 (2-Amino-3-phenylpropyl)phosphonic acid CAS No. 87601-60-3

(2-Amino-3-phenylpropyl)phosphonic acid

Cat. No.: B8500764
CAS No.: 87601-60-3
M. Wt: 215.19 g/mol
InChI Key: CRXXBOZEENXCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-3-phenylpropyl)phosphonic acid is a useful research compound. Its molecular formula is C9H14NO3P and its molecular weight is 215.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

87601-60-3

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

(2-amino-3-phenylpropyl)phosphonic acid

InChI

InChI=1S/C9H14NO3P/c10-9(7-14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13)

InChI Key

CRXXBOZEENXCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CP(=O)(O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of [2-[[(4-methylphenyl)sulfonyl]amino]-3-phenylpropyl]phosphonic acid, diethyl ester (5.9 g., 13.9 mmole), phenol (8.0 g., 85.1 mmole), and 48% aqueous hydrobromic acid (50 ml.) was refluxed for 5.5 hours. The cooled mixture was diluted with water (50 ml.) and washed with ethyl acetate (2×50 ml.). The aqueous phase was evaporated to dryness, taken up in water (30 ml.) and evaporated again. This was repeated twice more. Finally, the residue was taken up in water and applied to an AG50W-X2 (H+ form) column (60 ml. bed volume) and eluted first with water then with 5% pyridine-water. The fractions containing the desired product were combined and evaporated to dryness. The solid residue was triturated with acetonitrile to give 2.55 g of (2-amino-3-phenylpropyl)phosphonic acid as an off-white crystalline solid; m.p. 347° (dec.); Rf (isopropanol/conc. NH4OH/water; 7:2:1)=0.27.
Name
[2-[[(4-methylphenyl)sulfonyl]amino]-3-phenylpropyl]phosphonic acid, diethyl ester
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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